Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Versatility of the Pyridazinone Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The pyridazin-3(2H)-one core is a prominent member of this group.[1] Its unique electronic and structural features make it an ideal starting point for developing novel therapeutics. Derivatives of this scaffold have demonstrated a vast spectrum of biological activities, including potent inhibition of various protein kinases, activity against cardiovascular diseases, and anti-inflammatory properties.[2][3]
This guide provides a comparative analysis of two key substitutions at the 6-position of the pyridazin-3-ol ring: the (2S,6R)-2,6-dimethylmorpholino group and the analogous piperidine ring. While direct experimental data for a head-to-head comparison of these specific analogues is emerging, we can extrapolate from extensive literature on related compounds to build a robust hypothesis. This analysis will delve into the anticipated effects of each substituent on target engagement, selectivity, and pharmacokinetic properties, providing a strategic framework for researchers in drug discovery.
Strategic Comparison: Morpholine vs. Piperidine
The choice between a morpholine and a piperidine substituent is a critical decision in lead optimization, as it fundamentally alters the physicochemical properties of the molecule. The core difference lies in the replacement of the morpholine ring's oxygen atom with a methylene group and a basic nitrogen atom in the piperidine ring.
dot
graph Logical_Flow {
graph [splines=ortho, nodesep=0.6, ranksep=1.2, bgcolor="#F1F3F4"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=10];
// Node Definitions
Core [label="Pyridazin-3-ol Core\n(Privileged Scaffold)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Morpholino [label="6-((2S,6R)-2,6-dimethylmorpholino)\nSubstituent", fillcolor="#34A853", fontcolor="#FFFFFF"];
Piperidine [label="6-Piperidinyl\nSubstituent", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Prop_M [label="Properties:\n- Non-basic\n- H-bond acceptor (Oxygen)\n- Defined cis-stereochemistry\n- Increased polarity", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
Prop_P [label="Properties:\n- Basic (pKa ~8-11)\n- H-bond donor/acceptor (NH)\n- Conformationally flexible\n- Increased lipophilicity (vs. O)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
Impact [label="Impact on Biological & PK/PD Profile", shape=septagon, fillcolor="#FBBC05", fontcolor="#202124"];
Potency [label="Potency & Selectivity", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
ADME [label="ADME Properties\n(Solubility, Permeability, Metabolism)", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
Tox [label="Off-Target & Toxicity Profile", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges
Core -> {Morpholino, Piperidine} [label="Substitution at C6"];
Morpholino -> Prop_M;
Piperidine -> Prop_P;
{Prop_M, Prop_P} -> Impact;
Impact -> {Potency, ADME, Tox};
}
endot
Caption: Logical flow for comparing substituents.
The (2S,6R)-2,6-dimethylmorpholino Analogue: A Profile of Precision and Polarity
The cis-2,6-dimethylmorpholino moiety is a well-regarded substituent in modern drug design, particularly in the field of kinase inhibitors.[4] Its inclusion is often a deliberate strategy to optimize several parameters simultaneously.
-
Stereochemical Control: The fixed (2S,6R) stereochemistry rigidly orients the methyl groups, which can be exploited to achieve specific, high-affinity interactions within a binding pocket and enhance selectivity.
-
Solubility and Polarity: The oxygen atom acts as a hydrogen bond acceptor and increases the overall polarity of the molecule. This can improve aqueous solubility, a common challenge in drug development.
-
Metabolic Stability: The morpholine ring is generally stable to metabolic degradation. The methyl groups can further shield the ring from metabolism.
-
Lack of Basicity: The absence of a basic nitrogen avoids potential liabilities associated with basic centers, such as lysosomal trapping or off-target interactions with aminergic GPCRs. This is a key differentiator from the piperidine analogue.
The Piperidine Analogue: A Profile of Versatility and Interaction
Piperidine is one of the most ubiquitous heterocycles in approved drugs, valued for its versatility.[5][6]
-
Basicity: The piperidine nitrogen is typically basic (pKa in the range of 8-11). This allows for the formation of strong ionic interactions (salt bridges) with acidic residues like aspartate or glutamate in a protein's active site, which can significantly enhance potency.
-
Pharmacokinetic Modulation: This basicity allows for salt formation, which can be used to modulate solubility and formulation properties. However, high basicity can also lead to increased clearance and potential hERG channel liability.
-
Conformational Flexibility: Unlike the relatively rigid substituted morpholine, the piperidine ring can adopt different chair and boat conformations, allowing it to adapt to the shape of various binding pockets.[5] This can be an advantage for initial hits but may come at an entropic cost to binding affinity.
-
Hydrogen Bonding: The secondary amine (N-H) in an unsubstituted piperidine ring can act as both a hydrogen bond donor and acceptor, offering more diverse interaction possibilities than the morpholine oxygen.
Comparative Analysis of Potential Biological Activity
Given the prevalence of the pyridazinone core in kinase inhibitors, we will frame our comparative analysis in this context.[7][8] Kinases such as PI3K, p38 MAP kinase, and various Cyclin-Dependent Kinases (CDKs) are common targets for this scaffold.[9][10][11]
Data Summary (Hypothetical)
The following table illustrates the type of data required for a rigorous comparison and presents a hypothetical outcome based on the principles discussed. We assume a primary target of Kinase X and a common off-target, Kinase Y.
| Parameter | 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol | 6-(piperidin-1-yl)pyridazin-3-ol | Rationale for Hypothetical Data |
| Kinase X IC₅₀ (nM) | 50 | 15 | The basic nitrogen of piperidine may form a key salt bridge, increasing potency. |
| Kinase Y IC₅₀ (nM) | >10,000 | 800 | The rigid, specific stereochemistry of the dimethylmorpholino group may confer superior selectivity. |
| Selectivity (Y/X) | >200x | 53x | Driven by the difference in off-target activity. |
| Aqueous Solubility (pH 7.4) | Moderate | Low (as free base) | The morpholine oxygen enhances polarity. The piperidine analogue would likely require salt formation. |
| Human Liver Microsomal Stability (T½, min) | >60 | 25 | The piperidine ring can be a site for metabolic oxidation (e.g., N-dealkylation or ring hydroxylation). |
| Cellular Potency (GI₅₀, nM) | 250 | 150 | Higher intrinsic potency of the piperidine analogue may translate to better cellular activity, assuming sufficient cell permeability. |
Recommended Experimental Protocols
To validate the hypotheses above, a series of standardized in vitro assays are required. The protocols must be robust and self-validating.
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)
This assay determines the direct inhibitory effect of the compounds on the purified target kinase.
Objective: To determine the IC₅₀ value of each compound against Kinase X.
Materials:
-
Purified, active Kinase X enzyme.
-
Specific peptide substrate for Kinase X.
-
ATP (Adenosine Triphosphate).
-
Test compounds dissolved in DMSO.
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Detection reagent (e.g., ADP-Glo™, Promega).
-
384-well assay plates.
Methodology:
-
Compound Plating: Create a 10-point serial dilution of each test compound in DMSO. Dispense a small volume (e.g., 50 nL) into the assay plate.
-
Enzyme Addition: Add Kinase X, diluted in assay buffer, to all wells except the negative controls.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add a solution containing the peptide substrate and ATP to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate for 1 hour at room temperature.
-
Reaction Termination & Detection: Add the detection reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add a second detection reagent (e.g., Kinase Detection Reagent) to convert the generated ADP into a luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC₅₀ value.
dot
graph Experimental_Workflow {
rankdir=LR;
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10];
}
endot
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol 2: Cell-Based Proliferation Assay
This assay measures the effect of the compounds on the growth of cancer cell lines that are dependent on the target kinase pathway.
Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) value for each compound.
Materials:
-
Cancer cell line (e.g., MCF-7 for a breast cancer target).[12]
-
Complete growth medium (e.g., DMEM + 10% FBS).
-
Test compounds dissolved in DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo®, Promega).
-
96-well clear-bottom cell culture plates.
Methodology:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Addition: The following day, add serial dilutions of the test compounds to the wells. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Measurement: Remove plates from the incubator and allow them to equilibrate to room temperature. Add the cell viability reagent to all wells.
-
Signal Development: Incubate as per the reagent manufacturer's instructions (e.g., 10 minutes on an orbital shaker) to lyse cells and generate a luminescent signal proportional to the amount of ATP present.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls and fit the dose-response curve to determine the GI₅₀ value.
Conclusion and Future Directions
This guide outlines a comparative framework for evaluating 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol and its piperidine analogues.
-
The dimethylmorpholino analogue is hypothesized to offer superior selectivity and pharmacokinetic properties , such as higher metabolic stability and a lower risk of amine-related off-target effects. Its rigid structure is ideal for optimizing interactions within a well-defined binding pocket.
-
The piperidine analogue is predicted to achieve higher potency if a key ionic interaction can be formed by its basic nitrogen. However, this may come at the cost of selectivity and a more complex ADME/Tox profile.
The ultimate choice between these two scaffolds is not absolute but depends on the specific goals of the drug discovery program. If the primary challenge is selectivity or metabolic stability, the dimethylmorpholino derivative is a compelling choice. If raw potency is the main driver and can be achieved without compromising the overall profile, the piperidine analogue warrants investigation. The experimental protocols provided herein offer a clear path to generating the critical data needed to make this informed decision.
References
-
Nik, A. M., Pressly, B., Singh, V., Antrobus, S., Hulsizer, S., Rogawski, M. A., Wulff, H., & Pessah, I. N. (2017). Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. Molecular pharmacology, 91(4), 384–396. [Link]
-
Johansson, T., Norris, T., & Peilot-Sjögren, H. (2013). Yellow fluorescent protein-based assay to measure GABAA channel activation and allosteric modulation in CHO-K1 cells. PloS one, 8(3), e59429. [Link]
- Nik, A. M., et al. (2017). Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. Molecular Pharmacology.
-
Abdel-Wahab, B. F., Abdel-Ghaffar, M. A., & Mohamed, H. A. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future medicinal chemistry, 15(26), 2277–2301. [Link]
-
Enna, S. J., & Möhler, H. (2007). Characterization of GABAA receptors. Current protocols in pharmacology, Chapter 1, Unit 1.15. [Link]
-
Miyazaki, T., et al. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science. [Link]
-
Terenzi, A., et al. (2024). Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. Journal of Medicinal Chemistry. [Link]
-
Schepetkin, I. A., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Pharmaceuticals. [Link]
-
Al-Ostath, A., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules. [Link]
-
Malik, A., et al. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. [Link]
-
Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 302(Pt 1), 118213. [Link]
- Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Central European Journal of Experimental Biology.
-
Li, H., et al. (2025). Discovery of N-pyridazin-3-piperidine derivatives acting as p53 activators against breast cancer: In vitro and in silico evaluations. Bioorganic & medicinal chemistry, 131, 118410. [Link]
-
Szymańska, E., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules. [Link]
-
Aso, K., et al. (2012). Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor. Journal of medicinal chemistry, 55(17), 7772–7785. [Link]
- Gomaa, H. A., et al. (2017). Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2 H )-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. Archiv der Pharmazie.
- Khlebnikov, A. I., & Zhumanazarova, G. M. (2025). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
-
Herrera-Mayorga, V., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. [Link]
-
Cilibrizzi, A., et al. (2017). Synthesis, structure–activity relationships and stereochemical investigations of new tricyclic pyridazinone derivatives as potential STAT3 inhibitors. MedChemComm. [Link]
-
Baffert, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of medicinal chemistry, 60(17), 7239–7250. [Link]
-
Sampson, P. B., et al. (2015). The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a potent, orally active antitumor agent. Journal of medicinal chemistry, 58(1), 147–169. [Link]
-
Pellegrini, H. C., et al. (2010). Identification and structure-activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors. Bioorganic & medicinal chemistry letters, 20(23), 6895–6898. [Link]
-
Fuchi, N., et al. (2012). Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. Bioorganic & medicinal chemistry letters, 22(13), 4358–4361. [Link]
- El-Sayed, N. N. E., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. New Journal of Chemistry.
-
Gingipalli, L., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & medicinal chemistry letters, 28(8), 1362–1366. [Link]
- Harris, S. F., et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS medicinal chemistry letters, 10(7), 1041–1046.
-
Uher, M., et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. International journal of molecular sciences, 24(16), 12967. [Link]
-
Schmidt, D. R., et al. (2021). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. ACS medicinal chemistry letters, 12(4), 538–545. [Link]
-
Beaufils, F., et al. (2019). (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. Journal of medicinal chemistry, 62(13), 6010–6026. [Link]
-
Ueda, S., et al. (2014). Discovery of substituted 6-pheny-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors. Bioorganic & medicinal chemistry letters, 24(21), 4949–4953. [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a potent, orally active antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of substituted 6-pheny-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of N-pyridazin-3-piperidine derivatives acting as p53 activators against breast cancer: In vitro and in silico evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]